

In-Depth Technical Guide: Thermochemical Data for 3-Methylhexanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Methylhexanal** (C₇H₁₄O). The information presented herein is crucial for professionals engaged in chemical research, reaction engineering, and process design where a thorough understanding of the energetic properties of this compound is essential. This document summarizes key thermochemical parameters, details the methodologies for their determination, and presents a logical workflow for data acquisition.

Core Thermochemical Data

The thermochemical properties of **3-Methylhexanal** have been subject to both experimental investigation and computational derivation. The following tables summarize the most critical quantitative data available, providing a clear basis for comparison and application.

Table 1: Experimentally Determined and Derived Thermochemical Properties of **3-Methylhexanal**



| Property | Value | Units | Temperature (K) | Source |
|--|---------|-----------|--------------------|---------------------|
| Liquid Phase Heat Capacity (Cp,liquid) | 245.94 | J/(mol·K) | 323.15 | INVALID-LINK [1] |
| Standard Enthalpy of Formation (Ideal Gas, ΔfH°gas) | Derived | kJ/mol | 298.15 | INVALID-LINK [2] |
| Standard Molar Entropy (Ideal Gas, S°) | Derived | J/(mol·K) | 298.15 | INVALID-LINK [2] |

Note: The specific derived values for the standard enthalpy of formation and standard molar entropy from the primary source, Mills and Fenton (1987), require access to the full-text article for direct quotation.

Table 2: Computationally Calculated Thermochemical Properties of 3-Methylhexanal

| Property | Value | Units | Method | Source |
|--|--------|--------|---------------|--------------|
| Standard Gibbs Free Energy of Formation (ΔfG°) | -93.90 | kJ/mol | Joback Method | INVALID-LINK |

Experimental and Computational Protocols

A detailed understanding of the methodologies employed to determine thermochemical data is paramount for assessing the quality and applicability of the values. The primary source of experimental data for **3-Methylhexanal** is the work of Mills and Fenton (1987).

Experimental Determination of Liquid Heat Capacity

The liquid phase heat capacity of **3-Methylhexanal** was experimentally measured by Mills and Fenton (1987). While the full experimental details are contained within the original publication,



the general approach for such measurements typically involves calorimetry.

General Calorimetric Method:

- Sample Preparation: A high-purity sample of 3-Methylhexanal is obtained and its mass is accurately determined.
- Calorimeter Setup: A precision calorimeter, often a differential scanning calorimeter (DSC) or a heat-flow calorimeter, is calibrated using a standard substance with a well-known heat capacity.
- Measurement: The sample is placed in the calorimeter and subjected to a controlled temperature program. The heat flow to or from the sample required to change its temperature by a specific amount is measured.
- Data Analysis: The heat capacity is calculated from the measured heat flow, the mass of the sample, and the rate of temperature change. The measurements are typically performed over a range of temperatures. For **3-Methylhexanal**, a value is reported at 323.15 K.[1]

Derivation of Ideal Gas Thermodynamic Properties

Mills and Fenton (1987) also derived ideal gas thermodynamic properties, including the standard enthalpy of formation and standard molar entropy, using group contribution methods. [2]

Group Contribution Method (Illustrative Protocol):

Group contribution methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Benson group additivity method is a widely used example.

- Molecular Structure Decomposition: The molecule, 3-Methylhexanal, is dissected into its fundamental groups. For example:
 - ∘ CH₃-(C)
 - o (C)-CH₂-(C)



- o (C)2-CH-(C)
- (C)-CHO
- Group Value Assignment: Each group is assigned a pre-determined value for the desired thermochemical property (e.g., enthalpy of formation, entropy) based on extensive experimental data from a large set of molecules.
- Summation and Correction: The group values are summed to provide an initial estimate of the property. Corrections may be applied to account for non-additive effects such as steric hindrance or ring strain, although the latter is not applicable to the acyclic **3-Methylhexanal**.

Computational Calculation of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation for **3-Methylhexanal** has been calculated using the Joback method, a group contribution method that estimates thermophysical and thermochemical properties from the molecular structure.[3]

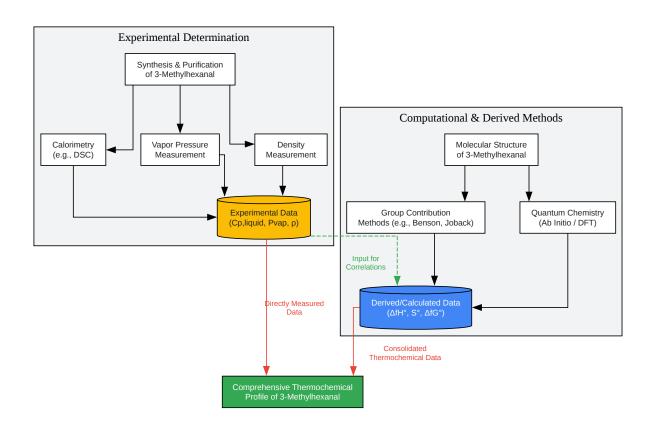
Joback Method (Conceptual Workflow):

- Group Identification: The molecular structure of **3-Methylhexanal** is analyzed to identify the number and type of its functional groups.
- Property Calculation: The standard Gibbs free energy of formation is calculated using a specific correlation that incorporates the contributions of each identified group. This method is entirely computational and relies on a pre-established database of group contributions.

Visualization of Data Determination Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for a molecule like **3-Methylhexanal**, highlighting the interplay between experimental and computational approaches.





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Caption: Workflow for Thermochemical Data Determination.

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